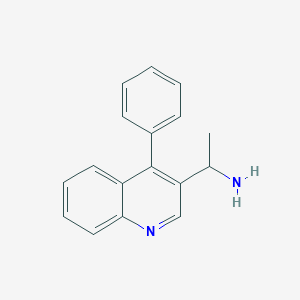
5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one” is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a bromine atom at position 5, a methyl group at position 3, and a methyl(phenyl)amino group at position 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one” can be achieved through various synthetic routes. One common method involves the reaction of 5-bromo-3-methyl-2-chloropyrimidine with methyl(phenyl)amine under suitable conditions. The reaction typically requires a solvent such as ethanol or acetonitrile and may be catalyzed by a base such as potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
“5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one” can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at position 5 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at position 3 can be oxidized to form a carboxyl group.
Reduction Reactions: The carbonyl group at position 4 can be reduced to form a hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium tert-butoxide, and lithium diisopropylamide.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used.
Reduction Reactions: Reagents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include carboxylated derivatives.
Reduction Reactions: Products include hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
“5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one” has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of “5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-bromo-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one
- 3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one
- 5-bromo-3-methyl-2-amino-pyrimidin-4(3H)-one
Uniqueness
“5-bromo-3-methyl-2-(methyl(phenyl)amino)pyrimidin-4(3H)-one” is unique due to the specific combination of substituents on the pyrimidine ring. The presence of both a bromine atom and a methyl(phenyl)amino group imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H12BrN3O |
|---|---|
Molekulargewicht |
294.15 g/mol |
IUPAC-Name |
5-bromo-3-methyl-2-(N-methylanilino)pyrimidin-4-one |
InChI |
InChI=1S/C12H12BrN3O/c1-15(9-6-4-3-5-7-9)12-14-8-10(13)11(17)16(12)2/h3-8H,1-2H3 |
InChI-Schlüssel |
WKRPZKNFPZWJCY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(=CN=C1N(C)C2=CC=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872075.png)

![Acetamide,n-[1-acetyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-indazol-3-yl]-](/img/structure/B13872100.png)
![4-(4-Chloro-3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B13872101.png)



![4-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B13872115.png)


![N-[2-(3,4-diaminophenyl)ethyl]acetamide](/img/structure/B13872137.png)
![Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate](/img/structure/B13872156.png)


